

Application Note: Structural Elucidation of Anastrozole Dimer Impurity Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Didestriazole Anastrozole Dimer Impurity*

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Abstract

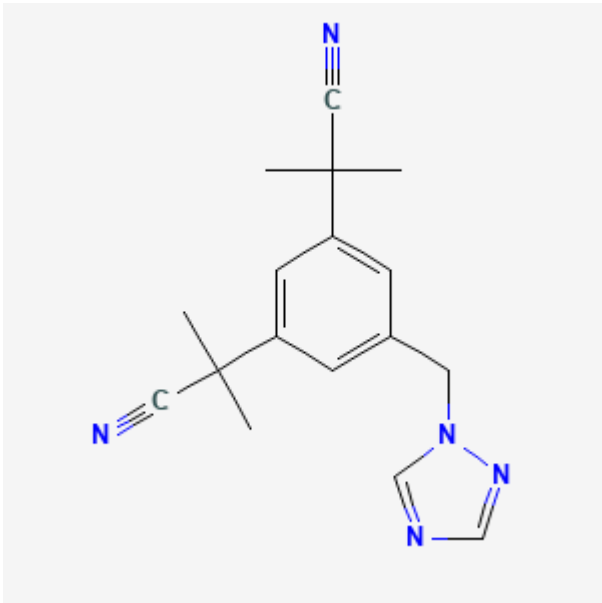
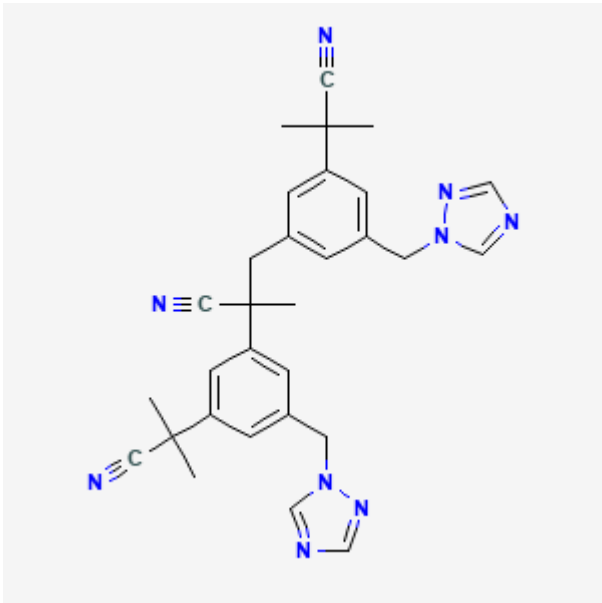
This application note provides a detailed protocol for the structural elucidation of a common process-related impurity in the synthesis of Anastrozole, the Anastrozole Dimer. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, and HMBC) techniques, is a powerful tool for the unambiguous identification and structural confirmation of such impurities. This document outlines the necessary experimental procedures and presents a summary of expected NMR data to facilitate the identification of the Anastrozole Dimer.

Introduction

Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] During its synthesis and under certain degradation conditions, various impurities can form.[3][4][5][6][7] One such process-related impurity is the Anastrozole Dimer, chemically known as 2,3-bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile.[8][9] Regulatory bodies require the identification and characterization of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. NMR spectroscopy is an indispensable technique for the structural elucidation of these

impurities, providing detailed information about the molecular framework and connectivity of atoms.[10][11] This application note details the use of 1D and 2D NMR spectroscopy for the structural confirmation of the Anastrozole Dimer impurity.

Chemical Structures

Compound	Structure
Anastrozole	 The chemical structure of Anastrozole consists of a central benzene ring. At the 1-position, there is a tert-butyl group (a central carbon atom bonded to three methyl groups). At the 3-position, there is a tert-butyl nitrile group (a central carbon atom bonded to two methyl groups and one nitrile group, -C≡N). At the 4-position, there is a 1H-imidazole-4-ylmethyl group (a methylene group (-CH2-) attached to the 4-position of an imidazole ring).
Anastrozole Dimer	 The chemical structure of the Anastrozole Dimer is a symmetrical molecule. It features two Anastrozole units linked by a central methylene group (-CH2-). Each unit consists of a benzene ring with a tert-butyl group at the 1-position, a tert-butyl nitrile group at the 3-position, and a 1H-imidazole-4-ylmethyl group at the 4-position. The central methylene group connects the 4-position of one benzene ring to the 4-position of the other benzene ring.

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for the Anastrozole monomer and the Anastrozole Dimer impurity. These predicted values are based on the known spectral data for Anastrozole and related structures. Actual experimental values may vary slightly depending on the solvent and instrument conditions.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Assignment	Anastrozole	Anastrozole Dimer	Multiplicity
Triazole-H	~8.1 ppm, ~7.9 ppm	~8.0 ppm, ~7.8 ppm	s, s
Aromatic-H	~7.4-7.2 ppm	~7.3-7.1 ppm	m
-CH ₂ -	~5.3 ppm	~5.2 ppm	s
-CH(dimer bridge)-	N/A	~4.5 ppm	m
-CH ₂ (dimer bridge)-	N/A	~3.0 ppm	m
-CH ₃	~1.7 ppm	~1.6 ppm, ~1.5 ppm	s

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Assignment	Anastrozole	Anastrozole Dimer
Triazole-C	~152 ppm, ~143 ppm	~151 ppm, ~142 ppm
Aromatic-C (substituted)	~140-135 ppm	~139-134 ppm
Aromatic-CH	~125-120 ppm	~124-119 ppm
-CN	~123 ppm	~122 ppm
Quaternary C (gem-dimethyl)	~38 ppm	~37 ppm
-CH ₂ -	~53 ppm	~52 ppm
-CH(dimer bridge)-	N/A	~45 ppm
-CH ₂ (dimer bridge)-	N/A	~35 ppm
-CH ₃	~28 ppm	~27 ppm, ~26 ppm

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of the isolated Anastrozole Dimer impurity.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16

- Spectral Width: 20 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 2 seconds
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 2 seconds
- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - Increments: 256
 - Spectral Width: 12 ppm in both dimensions
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 16
 - Increments: 256
 - Spectral Width: 12 ppm (F2), 165 ppm (F1)
- HMBC (Heteronuclear Multiple Bond Correlation):

- Pulse Program: hmbcgpndqf
- Number of Scans: 32
- Increments: 256
- Spectral Width: 12 ppm (F2), 220 ppm (F1)
- Long-range coupling delay optimized for 8 Hz.

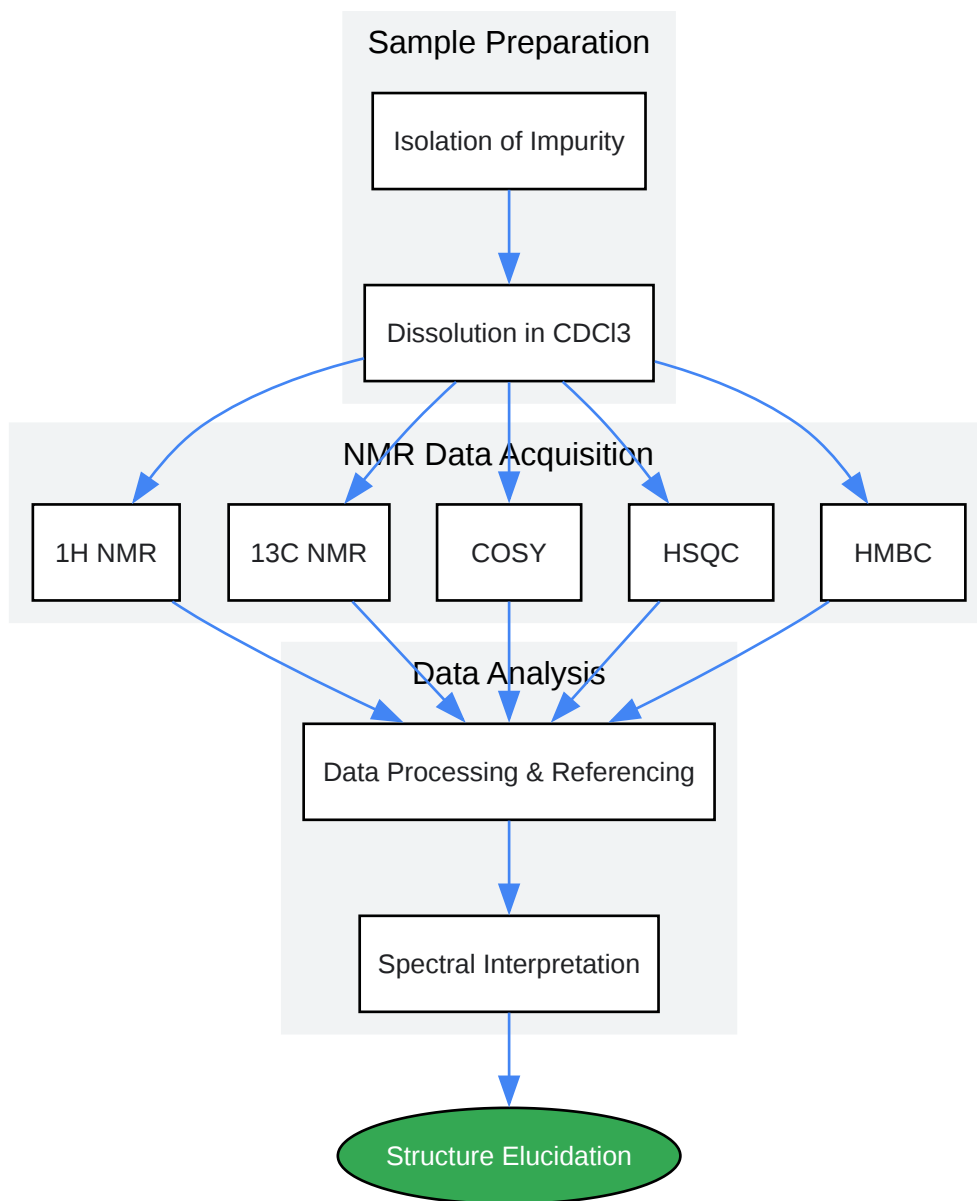
Data Processing

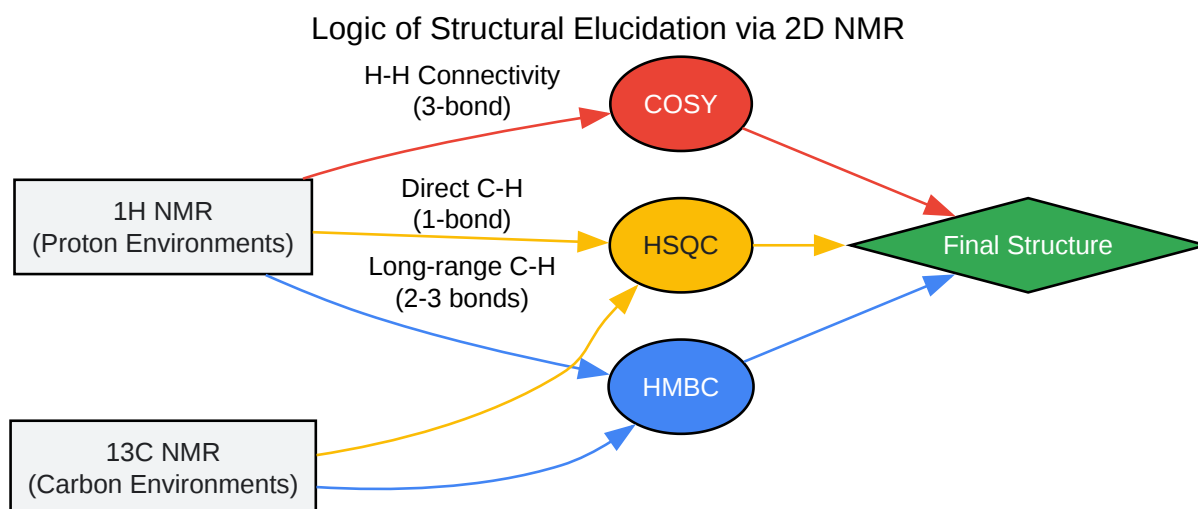
- Apply Fourier transformation to the acquired FIDs.
- Phase correct all spectra manually.
- Reference the ^1H spectra to the residual solvent peak of CDCl_3 at 7.26 ppm.
- Reference the ^{13}C spectra to the CDCl_3 solvent peak at 77.16 ppm.
- Integrate the ^1H NMR spectrum.
- Analyze the cross-peaks in the 2D spectra to establish correlations.

Structural Elucidation Workflow & Signaling Pathways

The following diagrams illustrate the experimental workflow and the logic of structural elucidation using 2D NMR.

Experimental Workflow for Anastrozole Dimer Analysis

[Click to download full resolution via product page](#)*Experimental Workflow*



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2D NMR Correlation Logic

Data Interpretation

- ^1H and ^{13}C NMR: The number of signals in the ^1H and ^{13}C NMR spectra will indicate the number of unique proton and carbon environments in the molecule. The chemical shifts provide information about the electronic environment of the nuclei. For the dimer, a more complex spectrum is expected compared to the monomer.
- COSY: This experiment will reveal proton-proton coupling networks. For the Anastrozole Dimer, correlations are expected between the protons on the newly formed bridge connecting the two monomer units, as well as within the aromatic rings.
- HSQC: This spectrum correlates directly bonded protons and carbons. It is crucial for assigning the carbon signals based on the assigned proton signals.
- HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is essential for establishing the connectivity between different fragments of the molecule, such as the link between the methylene bridge and the aromatic rings, and the connection of the triazole ring.

By combining the information from all these NMR experiments, the complete chemical structure of the Anastrozole Dimer impurity can be unambiguously determined.

Conclusion

NMR spectroscopy is a powerful and essential analytical technique in the pharmaceutical industry for the structural elucidation of impurities. The detailed protocols and predicted data provided in this application note serve as a comprehensive guide for researchers and scientists involved in the quality control and drug development of Anastrozole. The use of 1D and 2D NMR experiments allows for the confident identification and characterization of the Anastrozole Dimer impurity, ensuring the purity and safety of the API.

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